Acetic acid;1-hydroperoxypentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-hydroperoxypentan-1-ol: is a compound that combines acetic acid and 1-hydroperoxypentan-1-ol in a 1:1 ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acetic acid;1-hydroperoxypentan-1-ol involves the reaction of acetic acid with 1-hydroperoxypentan-1-ol. The reaction typically requires controlled conditions to ensure the proper formation of the compound. The exact synthetic route may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This could include the use of catalysts, temperature control, and purification processes to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid;1-hydroperoxypentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl group in 1-hydroperoxypentan-1-ol can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetic acid;1-hydroperoxypentan-1-ol is used in various chemical research applications, including the study of reaction mechanisms and the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study cellular processes and biochemical pathways. It may also serve as a reagent in enzymatic reactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials .
Wirkmechanismus
The mechanism of action of acetic acid;1-hydroperoxypentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups .
Vergleich Mit ähnlichen Verbindungen
1-Hydroperoxy-1-pentanol: Similar in structure but lacks the acetic acid component.
Acetic acid: A simpler compound that does not contain the hydroperoxypentan-1-ol moiety.
1-Pentanol: An alcohol that does not have the hydroperoxy group
Uniqueness: Acetic acid;1-hydroperoxypentan-1-ol is unique due to its combination of acetic acid and 1-hydroperoxypentan-1-ol, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its individual components .
Eigenschaften
CAS-Nummer |
59934-72-4 |
---|---|
Molekularformel |
C7H16O5 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
acetic acid;1-hydroperoxypentan-1-ol |
InChI |
InChI=1S/C5H12O3.C2H4O2/c1-2-3-4-5(6)8-7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZIFARUWENLLGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(O)OO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.